![molecular formula C25H22N2O4 B2878008 N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide CAS No. 888444-67-5](/img/structure/B2878008.png)
N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide
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Description
N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide, also known as EMB-001, is a synthetic compound that belongs to the benzofuran family of compounds. It is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.
Scientific Research Applications
Dopamine Receptor Imaging Agents
One study focused on the synthesis and characterization of iodobenzamide analogues, aiming to investigate specific dopamine receptor localization and develop new imaging agents. The benzofuran analogue, identified as a potential central nervous system (CNS) D-2 dopamine receptor imaging agent, demonstrated high specificity and favorable in vivo biodistribution, making it a promising candidate for imaging CNS D-2 dopamine receptors (Murphy et al., 1990).
Dopamine D(3) Receptor Ligands
Another study explored the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, modifying existing potent ligands to achieve high affinity for the dopamine D(3) receptor. This work identified compounds with significant selectivity and high affinity for D(3) receptors, suggesting potential applications in developing positron emission tomography (PET) imaging agents (Leopoldo et al., 2002).
Anti-Inflammatory and Analgesic Agents
Research on the synthesis of novel compounds derived from visnaginone and khellinone revealed potential anti-inflammatory and analgesic agents. These compounds, including benzofuran derivatives, exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, making them valuable for further pharmacological evaluation (Abu‐Hashem et al., 2020).
Hydroamination Catalysts
A study on the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides highlighted the catalytic potential of platinum complexes. This research provides insights into synthetic methodologies that could be applicable in the construction of complex molecules for pharmaceutical development (Wang and Widenhoefer, 2004).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-3-30-21-15-9-7-13-19(21)26-25(29)23-22(18-12-6-8-14-20(18)31-23)27-24(28)17-11-5-4-10-16(17)2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFADGICYXUDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide |
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